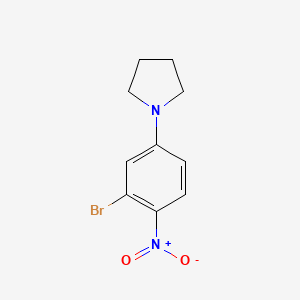

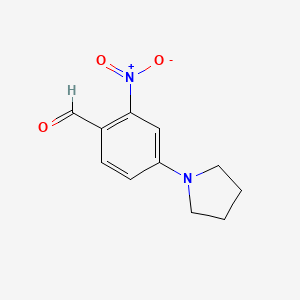

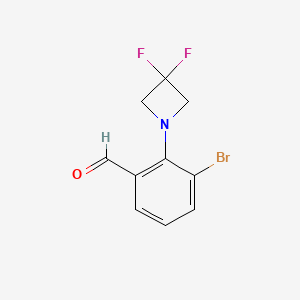

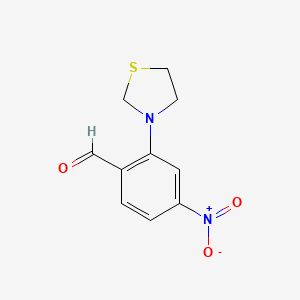

![molecular formula C13H16N4O2 B1402056 Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1379811-55-8](/img/structure/B1402056.png)

Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Übersicht

Beschreibung

Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, or ECMTP for short, is a chemical compound derived from the cyclobutylmethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate family. It is a white, crystalline solid with an empirical formula of C13H18N4O2 and a molecular weight of 258.31 g/mol. ECMTP is used in a variety of scientific research applications, including biochemical and physiological studies, as well as laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and its structural analogs serve as critical components in chemical synthesis and structural analysis. For instance, the compound has been involved in reactions yielding derivatives subject to ring-chain isomerization, contingent on solvent properties and substituent length, thereby offering insights into molecular behavior in different environments (Pryadeina et al., 2008). Similarly, its structural relatives have been synthesized to evaluate tuberculostatic activity, demonstrating the molecule's utility in developing potential therapeutic agents (Titova et al., 2019).

Mechanistic Studies and Reaction Pathways

The compound and its derivatives have been instrumental in exploring reaction mechanisms and pathways. For example, its utilization in the study of C=N bond reduction-induced rearrangements has provided valuable insights into the transition structures and mechanisms underlying such transformations (Lashmanova et al., 2019). Additionally, studies focusing on its reaction pathways have contributed to the understanding of molecule behavior during chemical synthesis processes (Mohamed, 2021).

Biological Activity and Drug Discovery

While focusing on non-drug-related aspects, it's notable that derivatives of this compound have been examined for their potential biological activities, such as antitumor effects (Gomha et al., 2017). These studies highlight the compound's role in the early stages of drug discovery and development, focusing on identifying novel bioactive compounds.

Wirkmechanismus

Target of Action

The primary targets of Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, also known as CTM-TP, are the activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) proteins . These proteins play crucial roles in cellular stress responses and inflammation, respectively .

Mode of Action

CTM-TP interacts favorably with the active residues of ATF4 and NF-kB proteins . This interaction leads to the inhibition of endoplasmic reticulum (ER) stress and the NF-kB inflammatory pathway , thereby modulating the cellular stress responses and inflammation.

Biochemical Pathways

CTM-TP affects the ER stress pathway and the NF-kB inflammatory pathway . By inhibiting these pathways, CTM-TP reduces the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated human microglia cells . This results in anti-neuroinflammatory properties .

Result of Action

CTM-TP exhibits promising neuroprotective and anti-inflammatory properties . It reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that CTM-TP may have potential therapeutic applications in neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Action Environment

The action, efficacy, and stability of CTM-TP can be influenced by various environmental factors While specific details are not available, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action

Biochemische Analyse

Biochemical Properties

Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been shown to inhibit enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of these enzymes, preventing their normal function and thereby inhibiting cell proliferation. Additionally, it interacts with proteins involved in inflammatory pathways, such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), reducing the production of pro-inflammatory cytokines .

Cellular Effects

This compound affects various types of cells and cellular processes. In cancer cells, it induces apoptosis by activating caspase-3 and reducing the expression of anti-apoptotic proteins . The compound also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and reduced cell proliferation . In neuronal cells, it exhibits neuroprotective effects by inhibiting endoplasmic reticulum stress and reducing oxidative stress .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active sites of target enzymes, such as CDKs, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzymatic activity, leading to cell cycle arrest and apoptosis. Additionally, it modulates gene expression by interacting with transcription factors like NF-kB, thereby reducing the expression of pro-inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . Its stability and efficacy may decrease over time, necessitating careful handling and storage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to significant adverse effects, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. The interaction with cofactors, such as nicotinamide adenine dinucleotide phosphate (NADPH), is essential for its metabolic conversion .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. It has been found to accumulate in the nucleus, where it interacts with DNA and transcription factors . This nuclear localization is crucial for its role in modulating gene expression and inhibiting cell proliferation. Additionally, the compound may undergo post-translational modifications that direct it to specific organelles, such as the mitochondria, where it can exert its effects on cellular metabolism .

Eigenschaften

IUPAC Name |

ethyl 2-cyclobutyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c1-3-19-12(18)10-7-14-13-15-11(9-5-4-6-9)16-17(13)8(10)2/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSPWGIUDWEDSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N2C(=NC(=N2)C3CCC3)N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.